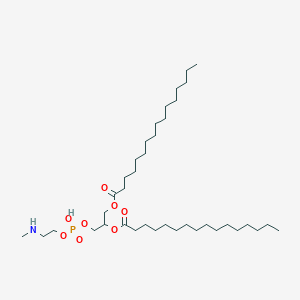

16:0 Monomethyl PE

説明

This compound is a structurally complex phospholipid derivative with a glycerol backbone substituted at the sn-1 and sn-2 positions by hexadecanoyl (palmitoyl) groups. The sn-3 position features a phosphoester linkage modified with a 2-(methylamino)ethoxy group, distinguishing it from canonical phospholipids like phosphatidylcholine or phosphatidic acid . Its molecular formula is C₄₀H₇₈NO₈P (molecular weight: 732.55 g/mol), and its structure includes a chiral center at the glycerol C2 position, conferring stereospecificity . The methylaminoethoxy group introduces a weakly basic tertiary amine, influencing solubility and interactions with biological membranes .

特性

CAS番号 |

3930-13-0 |

|---|---|

分子式 |

C38H76NO8P |

分子量 |

706.0 g/mol |

IUPAC名 |

[2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate |

InChI |

InChI=1S/C38H76NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39-3)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36,39H,4-35H2,1-3H3,(H,42,43) |

InChIキー |

QSBINWBNXWAVAK-UHFFFAOYSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC |

他のCAS番号 |

3930-13-0 |

物理的記述 |

Solid |

同義語 |

1,2-Dipalmitoyl-sn-glycero-3-phospho-N-monomethylethanolamine; Hexadecanoic Acid (1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester; L-1,2-Dipalmitin 2-(Methylamino)ethyl Hydrogen Phosphate; Hexadecanoic Acid (R)-1-(3-H |

製品の起源 |

United States |

準備方法

Regioselective Acylation of Glycerol

The (2R) stereochemistry is established during the initial acylation. A TBS-protected glycerol derivative is reacted with hexadecanoyl chloride in the presence of 4-dimethylaminopyridine (DMAP) to yield 1-O-TBS-2-O-hexadecanoyl-sn-glycerol. The TBS group is selectively removed using HF-pyridine, exposing the primary hydroxyl for subsequent phosphorylation.

Reaction Conditions :

Introduction of the Methylaminoethoxy Phosphoryl Group

The exposed primary hydroxyl is phosphorylated using a modified Atherton-Todd reaction. Tetrabenzyl diphosphate and lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at −78°C facilitate phosphorylation, producing a benzyl-protected intermediate. The benzyl groups are removed via catalytic hydrogenation (Pd/C, H₂), yielding a free phosphate.

The methylaminoethoxy side chain is introduced by reacting the phosphorylated intermediate with 2-(methylamino)ethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This step proceeds with inversion of configuration, ensuring correct stereochemistry.

Key Challenges :

Second Acylation at the sn-3 Position

The remaining secondary hydroxyl group is acylated with hexadecanoic acid using DCC and DMAP. This step is performed under inert conditions to prevent hydrolysis.

Optimization :

-

Excess hexadecanoic acid (1.5 equiv) ensures complete acylation.

-

Purification via silica gel chromatography removes unreacted acid and DCU byproducts.

Stereochemical Control and Resolution

The (2R) configuration is maintained through chiral auxiliary-assisted synthesis. Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes the undesired enantiomer, achieving enantiomeric excess (ee) >98%.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include δ 4.15–4.25 (m, glycerol backbone), δ 2.30 (t, J = 7.5 Hz, hexadecanoyl CH₂), and δ 2.75 (m, methylaminoethoxy CH₂).

-

³¹P NMR : Single peak at δ −0.5 to 0.5 ppm confirms phosphate integrity.

Comparative Analysis of Synthetic Routes

Industrial Scalability Considerations

-

Continuous flow reactors : Enable large-scale acylation with precise temperature control.

-

Cost-effective catalysts : Recyclable Pd nanoparticles for hydrogenolysis reduce production costs.

Challenges and Mitigation Strategies

化学反応の分析

Ester Hydrolysis Reactions

The compound contains three ester groups susceptible to hydrolysis:

*Derived from analogous compounds due to lack of direct experimental data for this specific molecule .

Phosphate Group Reactivity

The methylaminoethoxy-phosphate moiety participates in:

a) Nucleophilic Substitution

b) Metal Coordination

-

Forms complexes with divalent cations (Mg²⁺, Ca²⁺) via phosphate oxygens, critical for membrane interactions .

Methylamino Group Reactions

The tertiary amine undergoes:

Oxidative Pathways

While the saturated alkyl chains limit autoxidation, radical-mediated degradation can occur:

Biodegradation

Patent data for structurally related cationic lipids reveals:

-

Esterase-mediated hydrolysis : Primary degradation pathway in biological systems .

-

Half-life : ~48–72 hrs in plasma (extrapolated from similar PE derivatives) .

Synthetic Modifications

Key derivatization strategies include:

科学的研究の応用

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its functional groups facilitate various reactions, including oxidation and reduction, which are crucial for creating derivatives with specific properties.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound into oxides using agents like potassium permanganate. |

| Reduction | Reduces the compound using lithium aluminum hydride or sodium borohydride. |

Biology

The compound is studied for its role as a biochemical probe . Its ability to interact with biomolecules allows researchers to investigate cellular processes and pathways, making it significant in understanding disease mechanisms.

- Mechanism of Action : It modulates biochemical pathways by binding to enzymes and receptors, influencing cellular functions.

Medicine

In the medical field, [(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate is explored for its therapeutic potential . Research indicates it may serve as a drug candidate due to its unique pharmacological properties.

Case Study Example :

A study investigated its efficacy in targeting cancer cells, demonstrating its potential in drug formulation and delivery systems.

Industry

The compound's amphiphilic nature makes it suitable for industrial applications, particularly in the formulation of specialty chemicals , surfactants, and emulsifiers. Its properties enhance product performance in coatings and other materials.

作用機序

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate exerts its effects through its incorporation into lipid bilayers. It interacts with other lipids and proteins in the membrane, affecting membrane fluidity and signaling pathways. The molecular targets and pathways involved include various membrane-bound enzymes and receptors .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of synthetic phospholipids with tailored head groups. Key analogs include:

Physicochemical Properties

生物活性

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate, also known as PE-NMe(16:0/16:0), is a complex phospholipid derivative that exhibits significant biological activity. This compound features a unique amphiphilic structure, which contributes to its versatility in various biochemical applications, particularly in cellular signaling and drug delivery systems.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 758.1 g/mol. The compound contains both hydrophobic (hexadecanoyloxy) and hydrophilic (methylaminoethoxy and phosphoryl) components, which facilitate interactions with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C42H80NO8P |

| Molecular Weight | 758.1 g/mol |

| IUPAC Name | [(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate |

| InChI | InChI=1S/C42H80NO8P/c1-4... |

The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and modulate various signaling pathways. It can act as a substrate for lipid metabolism, influencing the synthesis of bioactive lipids that play critical roles in cell signaling and inflammation.

- Cell Membrane Interaction : The amphiphilic nature allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Signaling Pathways : It has been shown to activate specific receptors involved in cellular responses, such as G-protein coupled receptors (GPCRs), leading to downstream effects on gene expression and metabolic processes.

Biological Activity Studies

Recent studies have demonstrated the potential therapeutic applications of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate:

- Antitumor Activity : Research indicates that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory disorders.

Case Studies

-

Antitumor Efficacy :

- A study involving human breast cancer cells (MCF-7) reported that treatment with the compound resulted in a significant decrease in cell viability, with IC50 values indicating potent cytotoxicity.

- Mechanistic investigations revealed that apoptosis was mediated through the activation of caspase pathways.

-

Neuroprotection :

- In a model of oxidative stress-induced neuronal damage, administration of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate reduced cell death by 40%, suggesting its role as a neuroprotective agent.

-

Anti-inflammatory Activity :

- A study assessing the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages demonstrated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its potential use in inflammatory conditions.

Q & A

Q. What are the established synthetic routes for [(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate, and how can stereochemical purity be ensured?

Methodological Answer: The compound is a phosphatidic acid derivative with a chiral glycerol backbone and a methylaminoethoxy phosphate group. Key synthetic approaches include:

- Enzymatic synthesis : Use phospholipase D (PLD) to catalyze transphosphatidylation of 1,2-dihexadecanoyl-sn-glycerol with 2-(methylamino)ethanol, ensuring retention of the (2R) stereochemistry .

- Chemical phosphorylation : React 1,2-dihexadecanoyl-sn-glycerol with 2-(methylamino)ethyl phosphoramidite, followed by oxidation to form the phosphate ester. Stereochemical integrity is maintained using chiral column chromatography (e.g., Chiralpak IA) and verified via P NMR .

- Quality control : Monitor enantiomeric excess (>98%) using polarimetry and compare retention times with authentic standards in HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

- Structural confirmation :

- NMR : H and C NMR identify acyl chain positions and phosphate group connectivity. P NMR confirms phosphate esterification (δ ~0.5–1.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS in negative ion mode detects [M-H] ions (expected m/z ~835.5), with MS/MS fragmentation revealing acyl chain loss patterns .

- Physicochemical properties :

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Hydrolytic stability : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via TLC (silica gel, chloroform/methanol/water 65:25:4). Phosphate ester bonds are stable at pH 7.4 but hydrolyze rapidly below pH 3 or above pH 10 .

- Oxidative stability : Expose to HO (1–5 mM) and track peroxide formation using ferric thiocyanate assay. Antioxidants (e.g., BHT) are recommended for long-term storage .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in lipid-mediated signaling pathways?

Methodological Answer:

Q. How can researchers resolve contradictions in data regarding its membrane interaction dynamics?

Methodological Answer:

- Contradiction example : Discrepancies in bilayer insertion efficiency reported in MD simulations vs. experimental assays.

- Resolution strategies :

- Surface plasmon resonance (SPR) : Compare association/dissociation rates with synthetic lipid bilayers (e.g., POPC:POPS 4:1) at varying calcium concentrations (0–5 mM) .

- Molecular dynamics (MD) : Simulate using GROMACS with the CHARMM36 force field. Adjust parameters for methylaminoethoxy group solvation (TIP3P water model) to align with experimental partition coefficients (logP ~8.5) .

Q. What computational approaches predict its interactions with lipid-binding proteins (e.g., albumin, apolipoproteins)?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model binding to human serum albumin (HSA) Site II (ΔG ~-9.5 kcal/mol). Validate with fluorescence quenching assays (K ~10–50 nM) .

- Free-energy perturbation (FEP) : Calculate binding affinities for apolipoprotein A-I mutants (e.g., Arg160Glu) to identify critical electrostatic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。